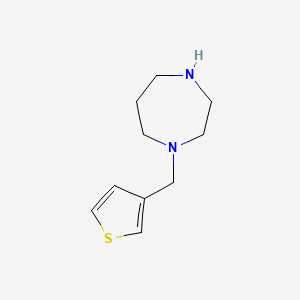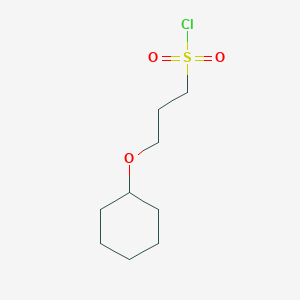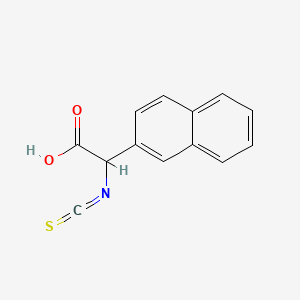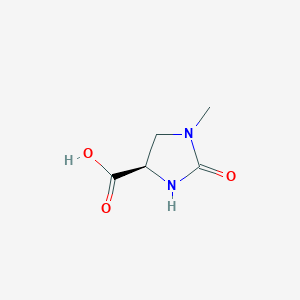
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1-chloro-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under basic conditions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromoethyl)-1-chlorobenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
2-(1-Bromoethyl)-1-fluorobenzene: Lacks the chlorine atom, leading to different chemical properties.
2-(1-Chloroethyl)-1-fluorobenzene:
Uniqueness
2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
2-(1-bromoethyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 |
InChI-Schlüssel |
XOQLHIDMUGDYTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)



![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
